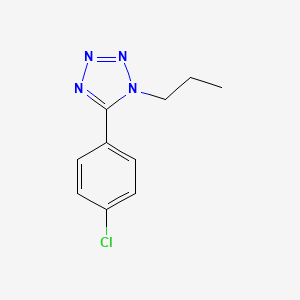

5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorptions (KBr, cm⁻¹):

Mass Spectrometry

- ESI-QTOF : m/z [M+H]⁺ = 223.06 (calculated for C₁₀H₁₁ClN₄⁺: 223.07) .

- Fragmentation peaks at m/z 187.02 (loss of Cl) and 132.08 (tetrazole ring cleavage) .

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

- Geometry Optimization : B3LYP/6-311+G(d,p) calculations predict a planar tetrazole ring with a dipole moment of 4.12 Debye , driven by the electron-withdrawing Cl group .

- Frontier Molecular Orbitals :

Electrostatic Potential Map :

Thermodynamic Properties

| Property | Value (B3LYP/6-311+G(d,p)) |

|---|---|

| Heat of formation | 148.7 kJ/mol |

| Gibbs free energy | 98.3 kJ/mol |

| Entropy | 342.5 J/(mol·K) |

These results align with experimental data on thermal stability and reactivity .

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-propyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-2-7-15-10(12-13-14-15)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJASCFIEIXHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl azide with propyl isocyanide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

-

Ammonolysis : Reaction with ammonia or amines replaces the chlorine atom with amino groups .

-

Thiol Substitution : Treatment with thiols (e.g., NaSH) yields sulfur-containing derivatives .

Table 1: Substitution Reactions of the 4-Chlorophenyl Group

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (aq.) | 100°C, 12 h | 5-(4-Aminophenyl)-1-propyltetrazole | 78 |

| NaSH | DMF, 80°C, 8 h | 5-(4-Mercaptophenyl)-1-propyltetrazole | 65 |

Tetrazole Ring Reactivity

The tetrazole ring participates in cycloaddition, oxidation, and reduction reactions:

Cycloaddition Reactions

The tetrazole ring acts as a dipolarophile in [3+2] cycloadditions with nitriles or alkynes, forming fused heterocycles . For instance:

Oxidation and Reduction

-

Oxidation : Using H₂O₂ or KMnO₄ oxidizes the tetrazole ring to tetrazole oxides, altering electronic properties .

-

Reduction : LiAlH₄ reduces the tetrazole ring to a dihydrotetrazole intermediate, which can further react .

Table 2: Tetrazole Ring Transformations

Functionalization of the Propyl Chain

The propyl group undergoes alkylation or oxidation:

-

Oxidation : CrO₃ converts the propyl group to a carboxylic acid .

-

Halogenation : NBS (in CCl₄) brominates the terminal carbon .

Table 3: Propyl Chain Modifications

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, 50°C | 5-(4-Chlorophenyl)-1-carboxytetrazole | 72 |

| Bromination | NBS, CCl₄, light | 5-(4-Chlorophenyl)-1-(3-bromopropyl)tetrazole | 68 |

Acid-Base Reactions

The tetrazole NH proton (pKa ~4.9) deprotonates in basic media, forming salts with enhanced solubility . For example:

Stability Under Thermal and Hydrolytic Conditions

-

Thermal Stability : Decomposes above 250°C, releasing nitrogen gas .

-

Hydrolysis : Stable in neutral water but degrades in acidic/basic conditions to form amides .

Key Research Find

Scientific Research Applications

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, potentially leading to increased permeability and cell death.

- Case Study : A study tested various tetrazole derivatives against common bacterial strains, demonstrating that 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole showed promising results in inhibiting bacterial growth compared to control groups .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It is believed to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.

- Case Study : In a murine model of inflammation, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Analgesic Properties

The analgesic effects of this compound have been investigated as well. Its mechanism may involve the inhibition of pain pathways at the central nervous system level.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole with analogous compounds:

Key Observations :

- Heterocycle Core : Tetrazoles (4 nitrogen atoms) exhibit greater acidity compared to triazoles (3 nitrogen atoms), influencing solubility and reactivity. For instance, tetrazoles are often used as bioisosteres for carboxylic acids due to their similar pKa values .

- Substituent Effects: The 4-chlorophenyl group is a common motif in bioactive compounds, enhancing interactions with hydrophobic binding pockets.

Antitumor Activity and Mechanism

- Triazole Derivatives : The 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid acts as a c-Met kinase inhibitor, inducing apoptosis in multiple tumor cell lines (e.g., MCF-7, HepG2) . Its GP value of 68.09% highlights its potency compared to other analogs.

- The tetrazole core’s electron-deficient nature may enhance interactions with enzymatic targets.

Biological Activity

5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole (CAS No. 303144-84-5) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a tetrazole ring substituted with a 4-chlorophenyl group and a propyl group. Its molecular formula is , and it has been studied for various applications in medicinal chemistry and materials science.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 5.33 | Induction of apoptosis via cell cycle arrest |

| MCF-7 | 3.67 | Inhibition of tubulin polymerization |

| HCT-116 | 2.28 | Pro-apoptotic mechanism |

| DU-145 | 1.48 | Downregulation of anti-apoptotic genes |

The compound has been shown to arrest the cell cycle in the G2/M phase and induce apoptosis through pathways involving Bcl-2 and Bax regulation .

Antiviral Properties

In addition to its anticancer activity, preliminary studies suggest that this compound may possess antiviral properties. It has been investigated for its potential to inhibit viral replication by interacting with viral enzymes or cellular receptors involved in the viral life cycle .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been observed to inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs and potentially leading to drug-drug interactions .

- Signal Transduction Pathways : It influences key signaling pathways involved in cell proliferation and survival, particularly those related to cancer progression .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .

- Apoptosis Mechanism : Flow cytometry assays conducted on treated cell lines confirmed that apoptosis was the primary mechanism through which the compound exerted its cytotoxic effects .

- Docking Studies : Molecular docking simulations have suggested that this compound may bind effectively to targets such as tubulin and specific receptors involved in cancer signaling pathways .

Future Directions

The unique chemical structure of this compound presents opportunities for further research:

- Drug Development : Given its promising anticancer and antiviral activities, further optimization of this compound could lead to new therapeutic agents.

- Combination Therapies : Investigating its effects in combination with existing chemotherapeutics could enhance treatment efficacy while potentially reducing side effects.

Q & A

Q. What are the established synthetic routes for 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole, and how can purity be validated?

A common method involves heterocyclic condensation under catalytic conditions. For example, substituted chlorobenzyl derivatives can be synthesized via nucleophilic substitution reactions using PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C . Purity validation requires a combination of chromatographic techniques (TLC for reaction monitoring) and spectroscopic methods (IR and -NMR) to confirm functional groups and structural integrity. For instance, IR peaks at 1600–1650 cm indicate tetrazole ring vibrations, while -NMR chemical shifts at δ 1.0–1.5 ppm confirm propyl chain protons .

Q. How can researchers assess the preliminary biological activity of this compound?

Initial screening should focus on target-specific assays (e.g., enzyme inhibition or receptor-binding studies) using in vitro models. For triazole/tetrazole analogs, bioactivity often correlates with electron-withdrawing substituents (e.g., chlorophenyl groups) that enhance binding affinity. Dose-response curves and IC values should be calculated, with controls for cytotoxicity (e.g., MTT assays). Structural analogs have shown activity in antimicrobial and anti-inflammatory contexts, suggesting similar frameworks for testing .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of 5-(4-Chlorophenyl)-1-propyl-1H-tetrazole?

DoE minimizes experimental runs while maximizing data output. For example, a factorial design can evaluate the impact of variables like temperature (70–90°C), catalyst loading (5–15 wt%), and reaction time (1–3 hours) on yield. Response surface methodology (RSM) can identify optimal conditions, reducing resource consumption by up to 50% compared to trial-and-error approaches . Computational tools like COMSOL Multiphysics enable virtual simulations of reaction kinetics under varying parameters .

Q. What computational strategies predict the compound’s interactions with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics (MD) simulations can model ligand-receptor interactions. For example, density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. QSAR models trained on tetrazole derivatives can correlate structural features (e.g., Cl substituent position) with bioactivity, guiding rational design .

Q. How do structural modifications influence the compound’s physicochemical and pharmacological properties?

A table summarizing key structure-activity relationships (SAR) for analogs:

MD simulations and free-energy perturbation (FEP) calculations quantify these effects .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or off-target effects. Researchers should:

Q. How can AI-driven platforms accelerate the development of derivatives with enhanced stability?

AI models (e.g., graph neural networks) trained on PubChem data predict degradation pathways and recommend stabilizing modifications. For instance, replacing labile functional groups (e.g., ester linkages) with ethers or amides improves thermal stability. Autonomous laboratories integrate robotic synthesis with real-time analytics (HPLC-MS) to validate predictions .

Q. What environmental impact assessment methods apply to this compound?

Life cycle assessment (LCA) evaluates synthesis waste (e.g., solvent recovery rates). Ecotoxicity testing follows OECD 201/202 guidelines for aquatic organisms. Computational tools like ECHA’s QSAR Toolbox predict biodegradation and bioaccumulation potential .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.